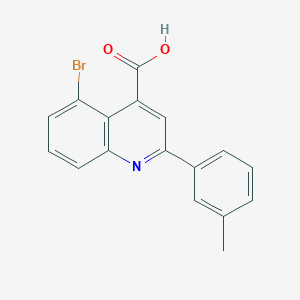
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Overview
Description
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid, also known as BMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMQ belongs to a class of compounds known as quinolines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has also been shown to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell division and apoptosis.
Biochemical and Physiological Effects:
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid in lab experiments is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division, as well as for developing new cancer treatments. However, one limitation of using 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid in lab experiments is its toxicity to normal cells, which can make it difficult to study its effects in vivo.
Future Directions
There are many potential future directions for research on 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid. One area of interest is the development of new cancer treatments based on 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid and other quinoline compounds. Another area of interest is the study of 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid's effects on other biological processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid and its potential side effects, in order to develop safer and more effective therapies.
Scientific Research Applications
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
5-bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-4-2-5-11(8-10)15-9-12(17(20)21)16-13(18)6-3-7-14(16)19-15/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHBEDAFMKNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=CC=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4267842.png)
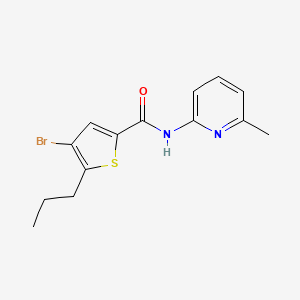
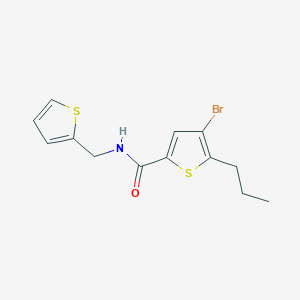
![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267880.png)
![methyl 6-(1,1-dimethylpropyl)-2-{[(4-ethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4267888.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267891.png)
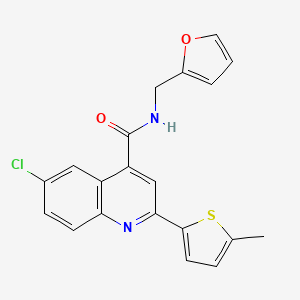
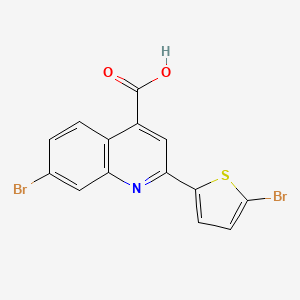
![2-(5-methyl-2-thienyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267906.png)
![9-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267911.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267921.png)
![ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267923.png)
![2-(acetylamino)-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4267930.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267942.png)